molecular formula C8H12O3S B13111105 ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate

ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate

Cat. No.: B13111105
M. Wt: 188.25 g/mol
InChI Key: BHJORBVSWUGJBH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a sulfur analog of pyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a thiol compound in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-3,6-dihydro-2H-thiopyran-5-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-3,6-dihydro-2H-tetrahydrothiopyran-5-carboxylate.

    Substitution: Formation of various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate

InChI

InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h9H,2-5H2,1H3

InChI Key

BHJORBVSWUGJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCSC1)O

Origin of Product

United States

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